molecular formula C18H22N2O2 B1384987 N-(3-Aminophenyl)-2-(isopentyloxy)benzamide CAS No. 1020722-49-9

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide

Cat. No.: B1384987
CAS No.: 1020722-49-9
M. Wt: 298.4 g/mol
InChI Key: OEZBVHQNBSFBHO-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and an isopentyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(isopentyloxy)benzamide typically involves the reaction of 3-nitroaniline with 2-(isopentyloxy)benzoic acid. The reaction proceeds through a series of steps including nitration, reduction, and amidation. The nitration of aniline derivatives is usually carried out using concentrated nitric acid and sulfuric acid. The reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid. Finally, the amidation reaction involves the coupling of the amine with the carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes followed by efficient purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(isopentyloxy)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)-4-(isopentyloxy)benzamide: This compound has a similar structure but with the isopentyloxy group attached at a different position on the benzamide core.

    N-(3-Aminophenyl)-3-(isopentyloxy)benzamide: Another structural isomer with the isopentyloxy group at a different position.

Uniqueness

N-(3-Aminophenyl)-2-(isopentyloxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the isopentyloxy group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-9-4-3-8-16(17)18(21)20-15-7-5-6-14(19)12-15/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZBVHQNBSFBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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